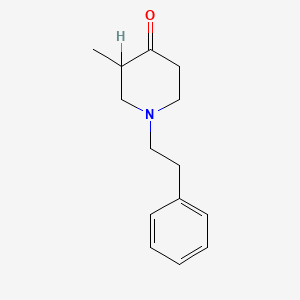

3-Methyl-1-(2-phenylethyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(2-phenylethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNKVRCSKRJSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342337 | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82003-82-5, 129164-39-2 | |

| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one: Synthesis, Properties, and Application in Opioid Synthesis

This technical guide provides a comprehensive overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of potent synthetic opioids. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 3-methyl-1-phenethyl-4-piperidone, is a derivative of 4-piperidinone. Its significance in the scientific community, particularly in the realm of medicinal chemistry, is primarily due to its role as a direct precursor in the synthesis of 3-methylfentanyl.[1][2][3] 3-Methylfentanyl is a highly potent synthetic opioid, estimated to be several thousand times stronger than morphine, with the cis-isomers being the more pharmacologically active.[1] The introduction of a methyl group at the 3-position of the piperidine ring has a profound impact on the analgesic potency of the resulting fentanyl analogue.[2] Understanding the synthesis and properties of this precursor is therefore critical for the development of novel analgesics and for forensic analysis of illicitly produced opioids.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the CAS number 129164-39-2 is predominantly cited, the alternative CAS number 82003-82-5 is also associated with this compound in some chemical databases.[4][5][6][7][8]

| Property | Value | Source(s) |

| CAS Number | 129164-39-2 | [4][5][6] |

| Alternate CAS Number | 82003-82-5 | [8] |

| Molecular Formula | C₁₄H₁₉NO | [4][6] |

| Molecular Weight | 217.31 g/mol | [4][6] |

| Density | 1.023 g/cm³ | [4] |

| Boiling Point | 338.1 °C at 760 mmHg | [4][8] |

| Melting Point | 111-112 °C | [8] |

| Flash Point | 148.2 °C | [4][8] |

| Refractive Index | 1.530 | [4] |

| Solubility | Insoluble in water | [4] |

| Synonyms | 3-Methyl-1-phenethylpiperidin-4-one, 1-Phenethyl-3-methyl-4-piperidone, 4-Piperidinone, 3-methyl-1-(2-phenylethyl)- | [6][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One notable method involves a two-step process starting from a 3-substituted pyridine-4-alcohol. This approach is advantageous due to the availability of the starting materials and the straightforward reaction conditions.

A patented method outlines the following general procedure:

Step 1: Quaternary Ammonium Salt Formation

The first step involves the reaction of a 3-substituted pyridine-4-alcohol with a phenethyl halide (e.g., phenethyl bromide) to form a quaternary ammonium salt. This reaction can be carried out with or without a solvent.

Step 2: Reduction and Isomerization

The resulting quaternary ammonium salt is then reduced using a reducing agent such as sodium borohydride in an alcoholic solvent. This is followed by an isomerization to yield the final product, this compound.

Below is a detailed experimental protocol based on this synthetic strategy.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methylpyridin-4-ol

-

2-Phenylethyl bromide

-

Anhydrous methanol

-

Sodium borohydride (NaBH₄)

-

Nitrogen gas

-

Standard laboratory glassware (three-necked flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Step 1: Formation of the Quaternary Ammonium Bromide Salt

-

In a suitable reaction vessel, combine 3-methylpyridin-4-ol and 2-phenylethyl bromide. The molar ratio of the pyridine to the bromide should be approximately 1:1 to 1:2.5.

-

The reaction can be performed neat or in a solvent such as methyl tertiary butyl ether, acetonitrile, or dichloromethane.

-

Heat the reaction mixture to a temperature between 20 °C and 90 °C and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, the quaternary ammonium bromide salt is obtained and can be used directly in the next step.

-

-

Step 2: Reduction and Isomerization to this compound

-

In a 500 mL three-necked flask under a nitrogen atmosphere, add the quaternary ammonium bromide salt obtained from the previous step.

-

Add 250 mL of anhydrous methanol to the flask and cool the mixture to 0 °C using an ice bath while stirring.

-

After stirring for 10 minutes at 0 °C, slowly add solid sodium borohydride (approximately 10.2 g, 0.27 mol) in portions. The addition should be controlled to manage the evolution of gas.

-

Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to 10-20 °C.

-

Continue to stir the reaction for 3-5 hours, monitoring its progress by TLC.

-

Upon completion of the reaction, the desired product, this compound, is formed.

-

The crude product can be purified by salification with an acid (e.g., hydrochloric acid or tartaric acid) and recrystallization from ethanol, followed by liberation of the free base with a mild base such as 1M sodium hydroxide.

-

Caption: Synthetic workflow for this compound.

Application in the Synthesis of 3-Methylfentanyl

The primary application of this compound is as a key intermediate in the synthesis of 3-methylfentanyl, a potent opioid analgesic.[2][3] The synthesis of 3-methylfentanyl from this precursor generally follows a two-step process: reductive amination followed by acylation.

-

Reductive Amination: this compound is reacted with aniline in the presence of a reducing agent to form N-phenyl-3-methyl-1-(2-phenylethyl)piperidin-4-amine. This step is crucial as it introduces the N-phenyl group at the 4-position of the piperidine ring.

-

Acylation: The resulting secondary amine is then acylated with propionyl chloride or propionic anhydride to yield the final product, 3-methylfentanyl.

Caption: Pathway from the precursor to 3-Methylfentanyl.

Spectroscopic Data

Conclusion

This compound is a compound of significant interest due to its role as a direct precursor to the potent synthetic opioid, 3-methylfentanyl. Its synthesis from readily available starting materials makes it an accessible intermediate for both legitimate research and illicit manufacturing. A thorough understanding of its properties and synthesis is essential for the scientific and forensic communities. Further research to fully characterize this compound, including detailed spectroscopic analysis, would be a valuable contribution to the field.

References

- 1. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 1-Phenethylpiperidin-4-one-Molbase [molbase.com]

- 7. 3-METHYL-1-(2-PHENYL)ETHYL-4-PIPERIDINONE | 129164-39-2 [chemicalbook.com]

- 8. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

Introduction

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a derivative of piperidin-4-one, a class of compounds with significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common structural motif in many biologically active molecules and approved pharmaceuticals.[1][2][3] The physicochemical properties of this specific derivative are crucial for understanding its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

This compound is a tertiary amine and a ketone. The presence of a methyl group at the 3-position of the piperidine ring introduces a chiral center, meaning this compound can exist as a racemate or as individual enantiomers. It is identified by the following CAS numbers: 82003-82-5 and 129164-39-2.[4][5][6][7][8][9][10]

The molecular structure consists of a central piperidin-4-one ring, an N-substituted phenylethyl group, and a methyl group at the C-3 position.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various pharmaceutical formulations.

Summary of Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that much of the publicly available data originates from chemical suppliers and may be predicted rather than experimentally determined. Therefore, these values should be considered as estimates pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO | [4][5][6] |

| Molecular Weight | 217.31 g/mol | [4][5][6] |

| Melting Point | 111-112 °C | [4] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| LogP (octanol-water partition coefficient) | 2.09 | [4] |

| pKa (predicted) | 8.06 ± 0.40 | [9] |

| Flash Point | 148.2 ± 11.9 °C | [4] |

| Refractive Index | 1.527 | [4] |

| Solubility | Insoluble in water | [11] |

Detailed Discussion of Physicochemical Parameters

-

Melting and Boiling Points: The relatively high melting and boiling points are consistent with a molecule of this molecular weight containing a polar ketone group and a tertiary amine, leading to stronger intermolecular forces than a nonpolar analogue.[4] The purity of the compound will significantly influence the observed melting point; impurities typically depress and broaden the melting range.

-

Solubility: The molecule is reported to be insoluble in water.[11] This is expected given the significant nonpolar surface area from the phenylethyl group and the piperidine ring. The basic nitrogen atom offers a site for protonation, which would increase aqueous solubility at lower pH values. The solubility of piperidine-containing compounds is often pH-dependent.[12] For drug development purposes, solubility is likely to be higher in organic solvents and potentially in acidic aqueous solutions.

-

Lipophilicity (LogP): The predicted LogP of 2.09 suggests that this compound is moderately lipophilic.[4] This property is a key determinant of a drug's ability to cross cell membranes and its distribution in the body. A LogP in this range often indicates good oral absorption.

-

Acidity/Basicity (pKa): The predicted pKa of 8.06 is attributed to the protonated tertiary amine of the piperidine ring.[9] This value indicates that the compound will be predominantly in its protonated, charged form in acidic environments (e.g., the stomach) and will transition to its neutral, uncharged form as the pH increases towards physiological and basic conditions. This has significant implications for its absorption and distribution.

Synthesis and Purification

Understanding the synthesis of this compound provides context for potential impurities and informs purification strategies.

Synthetic Pathway Overview

A common approach to synthesizing N-substituted piperidin-4-ones is through the Mannich condensation.[1][2] A patent describes a method starting from 3-substituted pyridine-4-alcohol, which undergoes quaternization with a phenethyl halide, followed by reduction and isomerization to yield the desired 3-substitued-1-phenethyl piperidine-4-ketone.[5]

The general workflow for synthesis and purification can be visualized as follows:

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol for Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. Given the likely solubility profile, a polar protic solvent like ethanol or a solvent mixture such as ethanol/water or ethyl acetate/hexanes would be appropriate starting points.

-

Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a candidate solvent (e.g., ethanol) at its boiling point.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

-

Bulk Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenylethyl group (typically in the 7.1-7.3 ppm range), the aliphatic protons of the phenylethyl and piperidine ring (likely in the 1.5-3.5 ppm range), and a distinct signal for the methyl group (likely a doublet in the 0.8-1.2 ppm range). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon (ketone) in the downfield region (around 208-212 ppm). Aromatic carbons will appear in the 120-140 ppm range, while the aliphatic carbons of the piperidine and phenylethyl groups will be found in the upfield region (20-60 ppm).

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the ketone is expected around 1715 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine will likely appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 217. Common fragmentation patterns for N-phenethyl piperidines involve cleavage at the benzylic position, which would lead to a prominent fragment ion at m/z 91 (the tropylium ion).

Experimental Protocol for Spectroscopic Analysis

The following outlines a general procedure for obtaining spectroscopic data.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]

- 5. canbipharm.com [canbipharm.com]

- 6. scbt.com [scbt.com]

- 7. 3-METHYL-1-(2-PHENYL)ETHYL-4-PIPERIDINONE | 129164-39-2 [chemicalbook.com]

- 8. 1-Phenethylpiperidin-4-one-Molbase [molbase.com]

- 9. Page loading... [guidechem.com]

- 10. 3-Methyl-1-phenethyl-4-piperidinone CAS#: 82003-82-5 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. swgdrug.org [swgdrug.org]

An In-depth Technical Guide to the Structural Elucidation and Isomers of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a substituted piperidin-4-one that serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to potent synthetic opioids such as 3-methylfentanyl.[1][2] The precise structural characterization and the separation and identification of its isomers are of paramount importance for ensuring the desired pharmacological profile and for regulatory compliance in drug development. The introduction of a methyl group at the 3-position of the piperidine ring creates stereogenic centers, leading to the existence of both diastereomers (cis and trans) and enantiomers, each potentially exhibiting distinct biological activities.

This technical guide provides a comprehensive overview of the structural elucidation of this compound using modern spectroscopic techniques and delves into the complexities of its stereoisomerism, offering insights into their separation and characterization.

Part 1: Structural Elucidation

The unambiguous determination of the chemical structure of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, allowing for a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the major protons are detailed in the table below. The exact values can vary slightly depending on the solvent and the isomeric form (cis or trans).

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations (from 2D NMR) |

| Phenyl (Ar-H) | 7.20 - 7.35 | Multiplet | Correlates with the phenylethyl CH₂ groups |

| Phenylethyl CH₂ (α to Ph) | 2.80 - 2.95 | Triplet | Correlates with Ar-H and the other phenylethyl CH₂ |

| Phenylethyl CH₂ (β to Ph) | 2.60 - 2.75 | Triplet | Correlates with the α-CH₂ and piperidine ring protons |

| Piperidine H2, H6 | 2.50 - 3.20 | Multiplets | Correlates with adjacent piperidine protons |

| Piperidine H5 | 2.30 - 2.60 | Multiplet | Correlates with H6 and H3/H-methyl |

| Piperidine H3 | 2.20 - 2.50 | Multiplet | Correlates with H2, H5, and the 3-methyl group |

| 3-Methyl (CH₃) | 0.90 - 1.10 | Doublet | Correlates with H3 |

Causality Behind Signal Assignment: The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring current. The phenylethyl protons appear as triplets due to coupling with their adjacent methylene protons. The protons on the piperidine ring exhibit complex multiplets due to overlapping signals and varying coupling constants depending on their axial or equatorial positions and the relative stereochemistry of the methyl group. The 3-methyl group appears as a doublet due to coupling with the proton at the C3 position. 2D NMR techniques such as COSY (Correlation Spectroscopy) are crucial to definitively assign the connectivity of these protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 208 - 212 |

| Aromatic (ipso-C) | 139 - 141 |

| Aromatic (ortho, meta, para-C) | 125 - 129 |

| Phenylethyl CH₂ (α to Ph) | 60 - 62 |

| Piperidine C2, C6 | 52 - 58 |

| Phenylethyl CH₂ (β to Ph) | 33 - 35 |

| Piperidine C5 | 40 - 45 |

| Piperidine C3 | 45 - 50 |

| 3-Methyl (CH₃) | 10 - 15 |

Rationale for Chemical Shift Ranges: The carbonyl carbon (C4) is significantly deshielded and appears at the lowest field. The aromatic carbons resonate in their characteristic region. The carbons of the phenylethyl group and the piperidine ring have distinct chemical shifts based on their proximity to the nitrogen atom and the carbonyl group. The chemical shifts of the piperidine ring carbons, particularly C3 and C5, will differ between the cis and trans isomers due to different steric environments.[3] 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in correlating the proton signals with their directly attached carbons and neighboring carbons, respectively, solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. For this compound (Molecular Weight: 217.31 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 217.

Key Fragmentation Pathways: The fragmentation pattern is a molecular fingerprint. Key expected fragments include:

-

m/z 126: Loss of the phenylethyl group ([M - C₈H₉]⁺) via cleavage of the C-N bond.

-

m/z 91: The tropylium ion ([C₇H₇]⁺), a common fragment from the phenylethyl moiety.

-

m/z 112: A fragment arising from cleavage of the piperidine ring. This is a prominent peak in the mass spectrum of the parent compound, N-phenethyl-4-piperidone.[4][5]

-

m/z 57: A fragment corresponding to the [C₃H₅O]⁺ ion.

The presence and relative abundance of these fragments provide strong evidence for the proposed structure.

Caption: Workflow for the structural elucidation of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl group (C=O) of the ketone, typically in the range of 1710-1730 cm⁻¹. Other significant peaks will include those for C-H stretching of the aromatic and aliphatic portions of the molecule.

Part 2: Isomers of this compound

The presence of a methyl group at the 3-position of the piperidine ring introduces stereoisomerism. This molecule can exist as diastereomers (cis and trans) and each of these diastereomers is a racemic mixture of two enantiomers.

Diastereomers: Cis and Trans Isomers

The relative orientation of the methyl group at C3 and a substituent at C4 (in derivatives) or the conformation of the ring can be described as cis or trans. In the context of this compound, the cis and trans isomers refer to the relative orientation of the methyl group with respect to the larger phenylethyl group at the nitrogen, which influences the preferred conformation of the piperidine ring. The cis isomer generally has the 3-methyl group in an axial position to avoid steric hindrance, while the trans isomer would have it in an equatorial position.[1]

Synthesis and Separation of Diastereomers: The synthesis of 3-alkyl-4-piperidones often results in a mixture of cis and trans diastereomers.[6] These diastereomers have different physical properties (e.g., boiling points, melting points, and polarity) and can be separated using standard chromatographic techniques.

Experimental Protocol: Column Chromatography for Diastereomer Separation

-

Stationary Phase: Alumina (neutral) is often effective for the separation of piperidine derivatives.[6] Silica gel can also be used.

-

Mobile Phase: A non-polar solvent system with a polar modifier is typically employed. A gradient of ethyl acetate in hexanes or a similar solvent mixture is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure: a. Prepare a column with the chosen stationary phase. b. Dissolve the crude mixture of cis and trans isomers in a minimal amount of the mobile phase. c. Load the sample onto the column. d. Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity. e. Collect fractions and analyze them by TLC or another appropriate analytical technique (e.g., GC-MS or ¹H NMR) to identify the separated isomers.

-

Causality: The separation is based on the differential adsorption of the diastereomers to the stationary phase. The less polar isomer will typically elute first. The difference in polarity arises from the different spatial arrangements of the polar functional groups, which affects their interaction with the adsorbent.

Enantiomers

Both the cis and trans diastereomers of this compound are chiral and therefore exist as a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Separation of Enantiomers: The separation of enantiomers requires a chiral environment. This is most commonly achieved using chiral high-performance liquid chromatography (HPLC).[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Resolution

-

Chiral Stationary Phase (CSP): A variety of CSPs are available, often based on chiral selectors such as cyclodextrins, polysaccharides (e.g., cellulose or amylose derivatives), or proteins. The choice of CSP is crucial and often determined empirically. For piperidine derivatives, polysaccharide-based columns are often a good starting point.[8]

-

Mobile Phase: The mobile phase can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). The choice depends on the CSP and the analyte.

-

Procedure: a. Equilibrate the chiral column with the chosen mobile phase. b. Dissolve the racemic mixture of one of the diastereomers (e.g., the isolated cis isomer) in the mobile phase. c. Inject the sample onto the HPLC system. d. Monitor the elution profile using a suitable detector (e.g., UV). e. The two enantiomers will elute at different retention times.

-

Rationale: The separation occurs because the enantiomers form transient diastereomeric complexes with the chiral stationary phase. These complexes have different stabilities and, therefore, the enantiomers travel through the column at different rates, leading to their separation.

Caption: Logical workflow for the separation of isomers.

Conclusion

The structural elucidation and isomer separation of this compound are critical steps in the development of pharmaceuticals derived from this intermediate. A combination of NMR and mass spectrometry provides a robust method for structural confirmation, while chromatographic techniques, including column chromatography and chiral HPLC, are essential for the isolation and characterization of its stereoisomers. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this important class of compounds.

References

- 1. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. swgdrug.org [swgdrug.org]

- 5. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

spectroscopic data (NMR, IR, MS) of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted piperidinone that belongs to a class of compounds with significant interest in medicinal chemistry and pharmacology. The piperidin-4-one core is a versatile scaffold found in numerous biologically active molecules, including synthetic opioids. The presence of the N-phenylethyl group is a common feature in many potent analgesics, making this compound and its analogs relevant in drug discovery and forensic analysis.

Accurate structural elucidation and purity assessment are critical for any chemical entity intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The protocols and interpretations herein are grounded in established principles and data from closely related analogs, providing a robust framework for researchers.

Molecular Structure and Key Features

The structure of this compound incorporates a piperidinone ring, a methyl group at the 3-position, and an N-phenylethyl substituent. Understanding the connectivity and stereochemistry of this molecule is the first step in interpreting its spectroscopic output.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides direct evidence of the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 90° pulse.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The introduction of a methyl group at the C3 position introduces a chiral center, leading to more complex splitting patterns for the adjacent methylene protons (C2 and C5), which become diastereotopic.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-Ar | 7.20-7.35 | m | 5H | Phenyl group protons |

| H-2 | 2.85-3.10 | m | 2H | Piperidine ring |

| H-3 | 2.60-2.75 | m | 1H | Piperidine ring |

| H-5 | 2.45-2.60 | m | 2H | Piperidine ring |

| H-6 | 2.75-2.95 | m | 2H | Piperidine ring |

| N-CH₂ (α) | 2.80-2.95 | m | 2H | Ethyl side chain |

| N-CH₂ (β) | 2.65-2.80 | m | 2H | Ethyl side chain |

| C3-CH₃ | 1.10-1.20 | d | 3H | Methyl group |

Expertise & Causality:

-

Aromatic Protons (7.20-7.35 ppm): The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in their characteristic region.

-

Piperidine Ring Protons (2.45-3.10 ppm): These protons reside in a region deshielded by the adjacent nitrogen and carbonyl group. The signals are expected to be complex multiplets due to overlapping signals and diastereotopicity. The protons on C2 and C6, being adjacent to the nitrogen, will be further downfield.

-

N-Phenylethyl Protons (2.65-2.95 ppm): The two methylene groups of the phenylethyl chain will likely appear as overlapping multiplets around 2.8 ppm.

-

Methyl Protons (1.10-1.20 ppm): The methyl group at C3 is adjacent to a single proton (H-3), and thus is predicted to be a doublet. Its upfield chemical shift is typical for an aliphatic methyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Apply a line broadening of 1-2 Hz. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) | Assignment |

| C=O | 208-212 | C4 (Carbonyl) |

| C-Ar (quat) | 139-141 | C1' (ipso-Carbon) |

| C-Ar (CH) | 128-129 | C2', C3', C5', C6' |

| C-Ar (CH) | 126-127 | C4' |

| N-CH₂ (α) | 58-62 | Ethyl side chain |

| Piperidine CH₂ | 50-55 | C2, C6 |

| Piperidine CH₂ | 40-45 | C5 |

| Piperidine CH | 45-50 | C3 |

| N-CH₂ (β) | 33-36 | Ethyl side chain |

| CH₃ | 12-16 | C3-Methyl |

Expertise & Causality:

-

Carbonyl Carbon (208-212 ppm): The ketone carbonyl carbon is highly deshielded and appears far downfield, a characteristic signature.

-

Aromatic Carbons (126-141 ppm): The aromatic carbons appear in their typical region, with the quaternary ipso-carbon being the most deshielded.

-

Piperidine and Ethyl Carbons (33-62 ppm): The carbons adjacent to the nitrogen (C2, C6, and Cα of the ethyl group) are deshielded and appear in the 50-62 ppm range. The remaining aliphatic carbons appear further upfield.

-

Methyl Carbon (12-16 ppm): The methyl carbon is the most shielded and appears at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Processing: Perform a background subtraction using the empty ATR crystal.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration |

| 3020-3080 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 1100-1200 | Medium | C-N Stretch |

| 700-750 | Strong | Monosubstituted Benzene Bend |

Expertise & Causality:

-

C=O Stretch (~1715 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong absorption from the ketone carbonyl group. This is a highly reliable diagnostic peak for the piperidin-4-one core.

-

C-H Stretches (2850-3080 cm⁻¹): The region just above 3000 cm⁻¹ will show the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will contain the stretches from the numerous aliphatic C-H bonds.

-

Aromatic Bending (700-750 cm⁻¹): A strong band in this region is characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., HP-5MS).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular formula is C₁₄H₁₉NO, giving an exact mass of 217.15. The molecular ion peak is expected at m/z 217 .

-

Key Fragments: The fragmentation of N-phenylethyl piperidines is often dominated by cleavage at the benzylic position and within the piperidine ring.

| m/z (Predicted) | Proposed Fragment | Significance |

| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion |

| 126 | [M - C₆H₅CH₂]⁺ | Loss of benzyl radical |

| 112 | [C₇H₁₄N]⁺ | Piperidine ring fragment |

| 105 | [C₇H₇O]⁺ / [C₈H₉]⁺ | Tropylium ion or phenylethyl fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Trustworthiness: Self-Validating Systems The combination of these techniques provides a self-validating system. The molecular formula determined by high-resolution mass spectrometry (HRMS) must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR must correspond to the chemical shifts seen in NMR (e.g., a C=O stretch in IR and a carbonyl peak >200 ppm in ¹³C NMR).

Fragmentation Pathway Diagram

Caption: Plausible EI fragmentation pathway for the title compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While experimental data for this specific molecule is not widely published, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be made based on the known properties of its structural components and related analogs. The predicted data presented in this guide—a strong carbonyl stretch around 1715 cm⁻¹ in the IR, a molecular ion at m/z 217, and characteristic chemical shifts for the phenylethyl, piperidinone, and methyl groups in the NMR—provides a robust template for researchers to confirm the identity and purity of this compound. This analytical framework is essential for ensuring the quality and reliability of materials used in drug development and other scientific investigations.

An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-1-(2-phenylethyl)piperidin-4-one for Pharmaceutical Development

This guide provides a comprehensive technical overview of the essential solubility and stability studies for 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the strategic approach, detailed experimental protocols, and critical data interpretation necessary to characterize this molecule for further development. The methodologies described herein are grounded in authoritative regulatory guidelines to ensure scientific integrity and robustness.

Introduction and Physicochemical Profile

This compound is a substituted piperidine derivative recognized for its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including fentanyl analogs.[1][2] Understanding its fundamental physicochemical properties is the cornerstone of any successful drug development program, directly influencing formulation strategies, bioavailability, and stability.[3] The piperidine ring, a privileged scaffold in medicinal chemistry, imparts specific characteristics to the molecule, including basicity due to the nitrogen atom, which significantly impacts its solubility and stability profile.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 82003-82-5; 129164-39-2 | [6][7] |

| Molecular Formula | C₁₄H₁₉NO | [6][7] |

| Molecular Weight | 217.31 g/mol | [6][7] |

| Melting Point | 111-112 °C | [6] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [6] |

| LogP (Predicted) | 2.09 | [6] |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point |

The predicted LogP of 2.09 suggests that the molecule is lipophilic, which may present challenges for aqueous solubility.[3][6] The presence of the tertiary amine in the piperidine ring indicates that the compound is a weak base, and its solubility will likely be pH-dependent.[4][8]

Solubility Assessment: A Phased Approach

A thorough understanding of the solubility of this compound is critical for predicting its in vivo absorption and for guiding formulation development.[2] We will explore both kinetic and thermodynamic solubility to build a comprehensive profile.

The Rationale: Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, kinetic solubility assays are often employed for high-throughput screening. These assays measure the concentration at which a compound, rapidly introduced from a DMSO stock solution into an aqueous buffer, begins to precipitate.[9][10] While valuable for initial rank-ordering, kinetic solubility can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[7][11]

Thermodynamic solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours).[12][13] This measurement is more representative of in vivo conditions and is crucial for later-stage development and formulation design.[9]

Diagram 1: General Workflow for Solubility Assessment

Caption: Phased approach to solubility testing.

Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method and is designed to determine the pH-solubility profile of this compound, in accordance with WHO and other regulatory guidance.[14]

Materials:

-

This compound (solid)

-

Phosphate buffer (pH 1.2, 4.5, 6.8, 7.4) and other relevant buffers

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS method

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate vials for each pH buffer to be tested. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the respective pH buffer to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least 2 hours to allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PVDF) and dilute with mobile phase to a concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Table 2: Hypothetical pH-Solubility Profile for this compound

| pH | Solubility (µg/mL) | Biopharmaceutical Relevance |

| 1.2 | > 1000 | Stomach |

| 4.5 | 550 | Small Intestine (upper) |

| 6.8 | 85 | Small Intestine (lower) |

| 7.4 | 50 | Blood/Systemic Circulation |

The expected results would show significantly higher solubility at lower pH values, where the basic piperidine nitrogen is protonated, forming a more soluble salt.[4] This pH-dependent solubility is a critical factor for oral drug delivery, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[15]

Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] These studies are mandated by regulatory agencies like the FDA and EMA and are guided by the ICH Q1A(R2) guidelines.[1]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies. The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used (i.e., that they are "stability-indicating").[16][17] For this compound, potential degradation pathways, inferred from studies on fentanyl analogs and other piperidine-containing molecules, include:

-

N-dealkylation: Cleavage of the phenylethyl group from the piperidine nitrogen.[8][11]

-

Oxidation: Formation of an N-oxide at the piperidine nitrogen or oxidation of the carbon adjacent to the nitrogen.[7][11]

-

Hydrolysis: Potential reactions involving the ketone functional group, although this is generally more stable than esters or amides.

-

Photodegradation: Degradation upon exposure to light, which can initiate radical-based reactions.[7][13]

Diagram 2: Forced Degradation Study Workflow

Caption: Systematic approach to forced degradation studies.

Experimental Protocol: Forced Degradation Study

Objective: To generate degradation products and validate a stability-indicating analytical method. A target degradation of 5-20% is generally desirable to ensure that the primary degradation products are formed without overly complex secondary degradation.[16]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Sample at various time points.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Sample at various time points. Fentanyl analogs have shown instability in strongly alkaline environments.[11]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]

-

Thermal Degradation: Expose both solid drug substance and the stock solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid drug substance and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to the appropriate concentration. Analyze using the developed HPLC or LC-MS/MS method.

-

Data Evaluation:

-

Assess the percentage degradation of the parent compound.

-

Monitor for the appearance of new peaks (degradation products).

-

Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.

-

Calculate mass balance to account for all the material.

-

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is required to separate the parent compound from any process-related impurities and degradation products.[17] A reversed-phase HPLC (RP-HPLC) method with UV or MS detection is the standard approach.

Method Development Considerations

-

Column Selection: A C18 or a Biphenyl column is often suitable for the analysis of fentanyl analogs and other basic compounds, offering good retention and selectivity.[12][18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is typical.[18][19] For basic compounds like this, controlling the mobile phase pH is critical to achieve good peak shape. A pH between 7.5 and 11 can deprotonate the analyte, making it more non-polar and suitable for reversed-phase separation.[8] Alternatively, a low pH mobile phase with an ion-pairing agent can be used.

-

Detection: A PDA detector is useful for peak purity assessment. For higher sensitivity and structural elucidation of degradation products, a mass spectrometer (MS) is invaluable.[7][11]

Example HPLC Method Parameters

Table 3: Example Stability-Indicating HPLC Method

| Parameter | Condition | Rationale |

| Column | Restek Raptor Biphenyl (or equivalent), 100 x 4.6 mm, 2.7 µm | Provides unique selectivity for aromatic and basic compounds.[12] |

| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 8.5 with Ammonium Hydroxide | High pH to ensure the basic analyte is in its neutral form for better retention and peak shape.[8] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[20] |

| Gradient | 5% to 95% B over 15 minutes | To ensure elution of the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 40 °C | To improve peak shape and reduce viscosity.[18] |

| Detector | PDA at 220 nm and/or MS (ESI+) | Aromatic rings provide UV absorbance; MS for sensitive detection and identification. |

| Injection Vol. | 5 µL | To avoid column overloading. |

This method would require full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[10]

Formulation Strategies to Enhance Solubility and Stability

Given the lipophilic nature and poor aqueous solubility at physiological pH, formulation strategies will likely be necessary to achieve adequate bioavailability for this compound if it were to be developed as an API.

-

Salt Formation: Creating a salt of the basic piperidine nitrogen with a pharmaceutically acceptable acid is the most common and effective method to significantly increase aqueous solubility.[2][14]

-

Lipid-Based Formulations: For highly lipophilic drugs (high LogP), lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[1][13]

-

Amorphous Solid Dispersions: Dispersing the drug in its amorphous state within a polymer matrix can overcome the crystal lattice energy, leading to a temporary state of supersaturation and enhanced dissolution.[2][14]

-

pH Modification: For liquid formulations, buffering the solution to a lower pH where the compound is more soluble can be a viable strategy.

The choice of formulation will depend on the target dose, route of administration, and the specific solubility and stability challenges identified in these foundational studies.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical, data-driven process that informs all subsequent stages of pharmaceutical development. By employing a phased approach to solubility testing, from high-throughput kinetic screens to definitive thermodynamic pH-solubility profiles, a clear understanding of the molecule's dissolution behavior can be established. Rigorous forced degradation studies, guided by an understanding of the potential degradation pathways of the piperidin-4-one scaffold, are essential for developing and validating a robust, stability-indicating analytical method. The data generated from these studies provide the authoritative grounding necessary to design effective formulation strategies, ensuring that the molecule's full therapeutic potential can be realized.

References

- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chromtech.com [chromtech.com]

- 6. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 7. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS [discover.restek.com]

- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

- 15. researchgate.net [researchgate.net]

- 16. Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs [wisdomlib.org]

- 17. ijper.org [ijper.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. ionsource.com [ionsource.com]

Toxicological Profile of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Technical Guide for Preclinical Assessment

Abstract

This technical guide provides a comprehensive toxicological overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a synthetic piperidine derivative. Due to its structural similarity to precursors of fentanyl and other potent synthetic opioids, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. In the absence of extensive direct toxicological data for this specific molecule, this document synthesizes information from structurally related compounds, outlines a predictive toxicological framework based on established scientific principles, and details a comprehensive strategy for its preclinical safety evaluation. This guide is intended to serve as a foundational resource for anticipating potential hazards and designing a robust, scientifically sound toxicological assessment program.

Introduction and Compound Characterization

This compound is a chemical intermediate with the molecular formula C₁₄H₁₉NO.[1] Its structure features a piperidin-4-one core, which is a common scaffold in a variety of pharmacologically active compounds. The presence of a phenylethyl group on the piperidine nitrogen and a methyl group at the 3-position are key structural features that influence its physicochemical and potential pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129164-39-2[2] | Molbase |

| Alternate CAS | 82003-82-5[1] | Chemsrc |

| Molecular Formula | C₁₄H₁₉NO[1] | Chemsrc |

| Molecular Weight | 217.31 g/mol [1] | Chemsrc |

| Melting Point | 111-112 °C[1] | Chemsrc |

| Boiling Point | 338.1 °C at 760 mmHg[1] | Chemsrc |

| Density | ~1.0 g/cm³[1] | Chemsrc |

The primary relevance of this compound in the current scientific landscape is its close structural relationship to N-phenethyl-4-piperidone (NPP), a known precursor in the synthesis of fentanyl and its analogues.[3] The addition of a methyl group at the 3-position of the piperidine ring creates a chiral center, suggesting that the toxicological and pharmacological properties could be stereospecific. This structural similarity necessitates a cautious approach, as it is plausible that this compound may exhibit opioid-like activity and associated toxicities.

Predictive Toxicology and Presumed Pharmacological Action

Given the structural alerts, it is reasonable to hypothesize that this compound may act as an agonist at opioid receptors, particularly the mu-opioid receptor. The toxicological profile is therefore anticipated to be dominated by opioid-class effects.

In Silico Toxicity Prediction

Prior to initiating resource-intensive in vitro and in vivo studies, a comprehensive in silico assessment is recommended. Quantitative Structure-Activity Relationship (QSAR) models for opioid receptor binding and toxicity can provide initial estimates of the compound's potential activity and hazards.[4][5][6][7] These models can help to prioritize testing strategies and inform dose-range finding studies.

Proposed Metabolic Pathways

The metabolism of this compound is expected to follow pathways similar to those of fentanyl and other N-phenethylpiperidine derivatives.[8][9][10][11] The primary routes of metabolism are likely to involve cytochrome P450 (CYP) enzymes in the liver.

Predicted metabolic transformations include:

-

N-dealkylation: Cleavage of the phenylethyl group to yield 3-methyl-4-piperidone.

-

Hydroxylation: Addition of hydroxyl groups to the phenyl ring of the phenylethyl moiety or at various positions on the piperidine ring.

-

Ketone Reduction: Reduction of the piperidin-4-one to the corresponding alcohol.

-

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.[8]

The potential for the formation of pharmacologically active metabolites must be considered in the overall toxicological assessment.

Caption: Predicted Metabolic Pathways of this compound.

A Comprehensive Strategy for Toxicological Evaluation

A tiered approach to toxicological testing is recommended to systematically evaluate the safety profile of this compound.

In Vitro Toxicity Assessment

The initial phase of testing should focus on in vitro assays to assess cytotoxicity, genotoxicity, and potential for cardiotoxicity.

-

Rationale: To determine the concentration at which the compound causes cell death and to establish dose ranges for subsequent assays.

-

Methodology: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) should be exposed to a range of concentrations of the test article. Cell viability can be assessed using assays such as the MTT assay, LDH release assay, or high-content imaging with fluorescent probes for live/dead cells.[12][13][14][15][16]

-

Endpoint: IC50 (half-maximal inhibitory concentration) values for each cell line.

-

Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage.[17][18]

-

Methodology: A standard battery of genotoxicity tests is recommended, including:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[19]

-

In Vitro Micronucleus Test: In mammalian cells (e.g., CHO, TK6) to detect clastogenic and aneugenic effects.[20]

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or TK assay): To detect gene mutations in mammalian cells.[17][20]

-

-

Endpoint: A determination of mutagenic or clastogenic potential.

-

Rationale: To evaluate the potential for the compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[21][22][23][24][25]

-

Methodology: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). A concentration-response curve should be generated to determine the IC50 value.

-

Endpoint: IC50 value for hERG channel inhibition.

Caption: In Vitro Toxicological Evaluation Workflow.

In Vivo Toxicity Assessment

Following the in vitro evaluation, in vivo studies in animal models are necessary to understand the compound's effects in a whole organism. All in vivo studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

-

Rationale: To determine the short-term toxicity of a single dose and to aid in the classification and labeling of the compound.[26][27][28][29]

-

Methodology: Conducted in rodents (e.g., rats or mice) according to OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[30][31] Animals are administered a single dose of the compound and observed for up to 14 days for signs of toxicity and mortality.

-

Endpoint: LD50 (median lethal dose) or an estimate of the acute toxic class, as well as identification of target organs of acute toxicity.

-

Rationale: To evaluate the toxicological effects of repeated exposure to the compound and to identify target organs.[32][33][34][35]

-

Methodology: A 28-day repeated dose oral toxicity study in rodents (OECD Guideline 407) is a standard starting point.[31] The compound is administered daily for 28 days at three or more dose levels. Extensive clinical observations, body weight, food and water consumption, clinical pathology, and histopathology are evaluated.

-

Endpoint: No-Observed-Adverse-Effect Level (NOAEL), identification of target organs, and characterization of the dose-response relationship.

-

Rationale: To assess the potential effects of the compound on reproductive function and embryonic development.[36][37][38][39]

-

Methodology: A reproduction/developmental toxicity screening test (OECD Guideline 421) can provide initial information.[31][40] This study involves dosing of male and female rodents before, during, and after mating to assess effects on fertility, pregnancy, and offspring development.

-

Endpoint: Preliminary data on fertility, gestational, and developmental toxicity.

Conclusion

References

- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]

- 2. 1-Phenethylpiperidin-4-one-Molbase [molbase.com]

- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 4. QSAR Modeling for Acute Toxicity Prediction in Rat by Common Painkiller Drugs | AcademicOA.com [academicoa.com]

- 5. Construction of a Virtual Opioid Bioprofile: A Data-Driven QSAR Modeling Study to Identify New Analgesic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. kosheeka.com [kosheeka.com]

- 16. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 17. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scitovation.com [scitovation.com]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]

- 23. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]

- 24. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 27. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 28. researchgate.net [researchgate.net]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 31. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]

- 32. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 33. ema.europa.eu [ema.europa.eu]

- 34. ecetoc.org [ecetoc.org]

- 35. oecd.org [oecd.org]

- 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 37. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]

- 38. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 39. epa.gov [epa.gov]

- 40. oecd.org [oecd.org]

Methodological & Application

synthesis protocols for 3-Methyl-1-(2-phenylethyl)piperidin-4-one

An Application Guide to the Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent opioid analgesics, including various fentanyl analogs.[1][2][3] The structural complexity, featuring a chiral center at the 3-position and a synthetically versatile ketone, makes its efficient and controlled synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. The piperidone core is a ubiquitous scaffold in numerous biologically active compounds and natural alkaloids, highlighting the broad applicability of synthetic methods developed for this target.[4][5]

This document provides a detailed guide to the primary synthetic strategies for preparing this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful execution in a research setting. We will explore the two most direct and widely applicable methods: direct N-alkylation and one-pot reductive amination.

Strategic Analysis of Synthesis Routes

The synthesis of the target molecule fundamentally involves the formation of a bond between the piperidine nitrogen and the phenylethyl moiety. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and purification methods.

-

Strategy A: Direct N-Alkylation: This is a classic and robust SN2 approach. It involves the reaction of 3-methyl-4-piperidone with an activated phenylethyl electrophile, such as 2-phenylethyl bromide. This method is straightforward but requires careful control of reaction conditions to avoid side reactions.

-

Strategy B: Reductive Amination: This elegant one-pot strategy combines 3-methyl-4-piperidone with phenylacetaldehyde in the presence of a selective reducing agent. The reaction proceeds via an intermediate iminium ion, which is immediately reduced to form the target tertiary amine. This method often offers milder conditions and simpler workups.[6]

-

Alternative Industrial Routes: Other multi-step methods, such as those starting from pyridine derivatives or employing Dieckmann condensation from acyclic precursors, have been developed, particularly for large-scale production.[7][8][9] These routes, while effective, are generally more complex than the direct approaches detailed below.

Caption: Overview of primary synthetic routes to the target compound.

Protocol 1: Synthesis via Direct N-Alkylation

This protocol details the synthesis of the title compound through the direct alkylation of 3-methyl-4-piperidone using 2-phenylethyl bromide.

Principle and Mechanistic Insight

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the 3-methyl-4-piperidone acts as the nucleophile, attacking the electrophilic methylene carbon of 2-phenylethyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), or organic bases like triethylamine. The use of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base without strongly solvating the nucleophilic amine.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| 3-Methyl-4-piperidone HCl | 1445-74-5 | 149.62 | Starting material |

| 2-Phenylethyl bromide | 103-63-9 | 185.06 | Alkylating agent |

| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | Base, finely powdered |

| Acetonitrile (CH3CN) | 75-05-8 | 41.05 | Anhydrous, polar aprotic solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |

| Brine | N/A | N/A | Saturated NaCl solution |

| Anhydrous MgSO4 or Na2SO4 | N/A | N/A | Drying agent |

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-4-piperidone hydrochloride (7.48 g, 0.05 mol) and anhydrous acetonitrile (100 mL).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol, 3.0 equiv.). The use of excess base is crucial to both neutralize the HCl salt and the HBr byproduct.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add 2-phenylethyl bromide (10.18 g, 0.055 mol, 1.1 equiv.) dropwise via a syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting piperidone.

-

Work-up - Filtration: After completion, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Work-up - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

-

Work-up - Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to isolate the pure this compound.

Caption: Experimental workflow for the N-alkylation protocol.

Protocol 2: Synthesis via Reductive Amination

This protocol describes a one-pot synthesis using the reaction between 3-methyl-4-piperidone and phenylacetaldehyde, followed by in-situ reduction.

Principle and Mechanistic Insight

Reductive amination is a powerful method for forming C-N bonds.[6] The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of phenylacetaldehyde, forming a transient hemiaminal intermediate. This intermediate then dehydrates to form an enamine or, more likely under slightly acidic conditions, a more reactive iminium ion. A chemoselective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3), is then used to reduce the C=N double bond of the iminium ion to the desired tertiary amine.[10] NaBH(OAc)3 is the reagent of choice because it is mild enough to not reduce the ketone functionality of the piperidone ring and is tolerant of the slightly acidic conditions that can promote iminium ion formation.

Caption: Simplified mechanism of the reductive amination process.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| 3-Methyl-4-piperidone HCl | 1445-74-5 | 149.62 | Starting material |

| Phenylacetaldehyde | 122-78-1 | 120.15 | Aldehyde component |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | Mild reducing agent |

| Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous, aprotic solvent |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Base to free the amine |

| Saturated NaHCO3 Solution | N/A | N/A | Aqueous quench |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |

Detailed Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3-methyl-4-piperidone hydrochloride (7.48 g, 0.05 mol) in anhydrous dichloroethane (100 mL).

-

Free Amine Generation: Add triethylamine (7.0 mL, 0.05 mol, 1.0 equiv.) to the suspension and stir for 20 minutes at room temperature to generate the free base of the piperidone in situ.

-

Aldehyde Addition: Add phenylacetaldehyde (6.0 g, 0.05 mol, 1.0 equiv.) to the mixture and stir for an additional 30 minutes to allow for the formation of the iminium intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (15.9 g, 0.075 mol, 1.5 equiv.) portion-wise over 20-30 minutes. The reaction may be mildly exothermic.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

-

Work-up - Quenching: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (75 mL). Stir vigorously until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel as described in Protocol 1 to yield the pure product.

Comparative Analysis of Protocols

| Feature | Protocol 1: N-Alkylation | Protocol 2: Reductive Amination |